molecular formula C25H36N4O8 B3257534 Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal CAS No. 290814-90-3

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Cat. No.: B3257534
CAS No.: 290814-90-3
M. Wt: 520.6 g/mol
InChI Key: YWDYZNNKJIPYAY-LYKNXKPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a synthetic peptide compound with the molecular formula C25H36N4O8 and a molecular weight of 520.58 g/mol. This compound is known for its role as a caspase inhibitor, specifically targeting caspase-1, which is involved in the inflammatory response and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The use of automated peptide synthesizers allows for efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, while reduction of the peptide backbone can yield alcohol derivatives.

Scientific Research Applications

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal has several scientific research applications:

    Chemistry: It is used as a model compound in studies of peptide synthesis and modification.

    Biology: The compound is employed in research on apoptosis and inflammation, particularly in the study of caspase-1 inhibition.

    Medicine: It has potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.

    Industry: The compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.

Mechanism of Action

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal exerts its effects by inhibiting caspase-1, an enzyme involved in the cleavage of pro-inflammatory cytokines such as interleukin-1β. The compound binds to the active site of caspase-1, preventing its activation and subsequent downstream signaling pathways. This inhibition reduces the inflammatory response and can protect cells from apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-aspartyl-glutamyl-valyl-aspartal: Another caspase inhibitor with a similar structure but different amino acid sequence.

    Acetyl-tyrosyl-valyl-alanyl-aspartal: Lacks the N-methyl modifications present in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.

Uniqueness

This compound is unique due to its specific sequence and N-methyl modifications, which enhance its stability and binding affinity to caspase-1. These modifications make it a more potent inhibitor compared to similar compounds.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDYZNNKJIPYAY-LYKNXKPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 2
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 3
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 4
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 5
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 6
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.